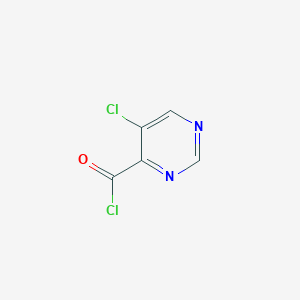
5-Chloro-4-pyrimidinecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-4-pyrimidinecarbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired carbonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Condensation Reactions: These reactions often require the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
5-Chloro-4-pyrimidinecarbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-4-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinecarbonyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-methylmercaptopyrimidine-5-carboxylic acid chloride: Contains a methylthio group at the 2-position, adding different reactivity and applications.
Uniqueness
5-Chloro-4-pyrimidinecarbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the pyrimidine ring. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of various functionalized pyrimidine derivatives .
Properties
CAS No. |
1246632-77-8 |
|---|---|
Molecular Formula |
C5H2Cl2N2O |
Molecular Weight |
176.99 g/mol |
IUPAC Name |
5-chloropyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H |
InChI Key |
OXTXUEYJYQQHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















